molecular formula C4H7N3O2S B12983268 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid

1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid

Cat. No.: B12983268
M. Wt: 161.19 g/mol
InChI Key: CHCWIBKLZDQKEV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is known for its high thermal and chemical stability, making it a valuable component in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid can be synthesized through a series of reactions. One common method involves the reaction of triaminoborane with N-acylhydrazine to form an intermediate, which is then oxidized to yield the target compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under conditions that favor nucleophilic substitution.

Major Products:

Mechanism of Action

The mechanism by which 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid exerts its effects involves interactions with various molecular targets. The triazole ring can interact with enzymes and receptors, influencing biochemical pathways. The sulfinic acid group can undergo redox reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid is unique due to the presence of both the triazole ring and the sulfinic acid group, which confer a combination of stability, reactivity, and versatility not found in other similar compounds. This makes it particularly valuable in applications requiring robust chemical performance under various conditions.

Properties

Molecular Formula

C4H7N3O2S

Molecular Weight

161.19 g/mol

IUPAC Name

3,5-dimethyltriazole-4-sulfinic acid

InChI

InChI=1S/C4H7N3O2S/c1-3-4(10(8)9)7(2)6-5-3/h1-2H3,(H,8,9)

InChI Key

CHCWIBKLZDQKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)S(=O)O

Origin of Product

United States

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